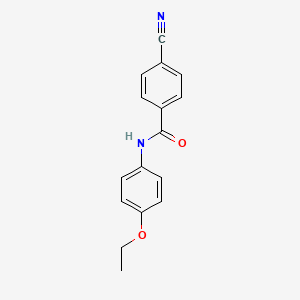
4-cyano-N-(4-ethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-cyano-N-(4-éthoxyphényl)benzamide est un composé organique de formule moléculaire C16H14N2O2. Il est caractérisé par la présence d'un groupe cyano (-CN) et d'un groupe éthoxy (-OCH2CH3) liés à une structure de benzamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 4-cyano-N-(4-éthoxyphényl)benzamide implique généralement la réaction de la 4-éthoxyaniline avec le chlorure de 4-cyanobenzoyle. La réaction est effectuée en présence d'une base, telle que la triéthylamine, pour neutraliser l'acide chlorhydrique formé pendant la réaction. Le mélange réactionnel est généralement agité à température ambiante ou à des températures légèrement élevées pour assurer une conversion complète .
Méthodes de production industrielle : La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement du processus de production. Des étapes de purification, telles que la recristallisation ou la chromatographie, sont utilisées pour obtenir le composé à haute pureté .
Analyse Des Réactions Chimiques
Types de réactions : Le 4-cyano-N-(4-éthoxyphényl)benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe cyano en un groupe amine (-NH2).
Substitution : Le groupe éthoxy peut être remplacé par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le gaz hydrogène (H2) en présence d'un catalyseur sont utilisés.
Principaux produits formés :
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'amines primaires.
Substitution : Formation de divers benzamides substitués.
4. Applications de la recherche scientifique
Le 4-cyano-N-(4-éthoxyphényl)benzamide a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques et d'hétérocycles plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique ou principe actif.
5. Mécanisme d'action
Le mécanisme d'action du 4-cyano-N-(4-éthoxyphényl)benzamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe cyano peut participer à la liaison hydrogène et à d'autres interactions avec les molécules biologiques, affectant potentiellement l'activité enzymatique ou la liaison aux récepteurs. Le groupe éthoxy peut influencer la solubilité et la perméabilité membranaire du composé, améliorant ainsi sa biodisponibilité .
Composés similaires :
4-Cyano-N-(4-acétylphényl)benzamide : Structure similaire mais avec un groupe acétyle au lieu d'un groupe éthoxy.
4-Cyano-N-(2-(4-méthoxyphényl)éthyl)benzamide : Contient un groupe méthoxy et une liaison éthyle.
4-Éthoxy-N-(2-éthoxyphényl)benzamide : Comporte deux groupes éthoxy.
Unicité : Le 4-cyano-N-(4-éthoxyphényl)benzamide est unique en raison de la combinaison de ses groupes fonctionnels cyano et éthoxy, qui confèrent une réactivité chimique spécifique et une activité biologique potentielle. Sa structure permet des modifications chimiques diverses, ce qui en fait un composé polyvalent en chimie synthétique et en recherche pharmaceutique .
Applications De Recherche Scientifique
4-Cyano-N-(4-ethoxyphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 4-cyano-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The ethoxy group may influence the compound’s solubility and membrane permeability, enhancing its bioavailability .
Comparaison Avec Des Composés Similaires
4-Cyano-N-(4-acetylphenyl)benzamide: Similar structure but with an acetyl group instead of an ethoxy group.
4-Cyano-N-(2-(4-methoxyphenyl)ethyl)benzamide: Contains a methoxy group and an ethyl linkage.
4-Ethoxy-N-(2-ethoxyphenyl)benzamide: Features two ethoxy groups.
Uniqueness: 4-Cyano-N-(4-ethoxyphenyl)benzamide is unique due to the combination of its cyano and ethoxy functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research .
Propriétés
Formule moléculaire |
C16H14N2O2 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
4-cyano-N-(4-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-15-9-7-14(8-10-15)18-16(19)13-5-3-12(11-17)4-6-13/h3-10H,2H2,1H3,(H,18,19) |
Clé InChI |
DIDAMNLHEIVAJE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(14-Hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl)-2-oxoethyl] propanoate](/img/structure/B12319084.png)
![7-(2-hydroxy-5-oxo-2H-furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B12319089.png)
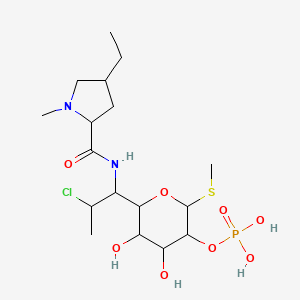
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)sulfanyl]propanoic acid](/img/structure/B12319097.png)
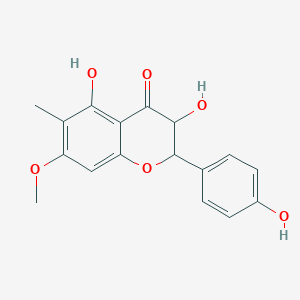
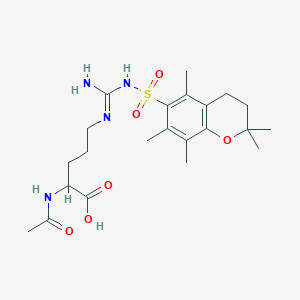
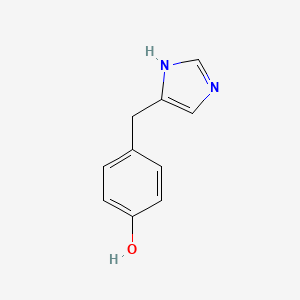

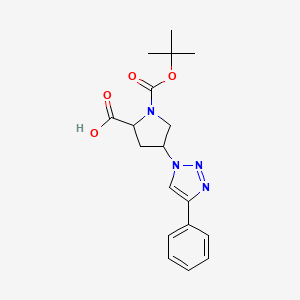
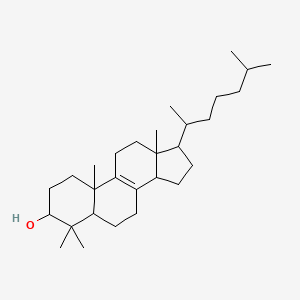
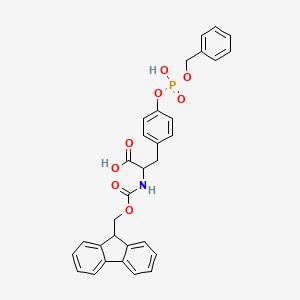
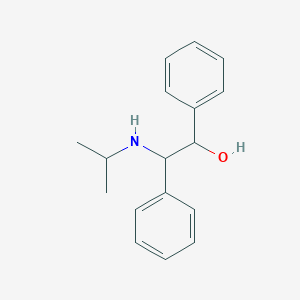
![3-[3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12319135.png)
